9,9-Di-n-octylfluorene-2,7-dicarboxaldehyde

Übersicht

Beschreibung

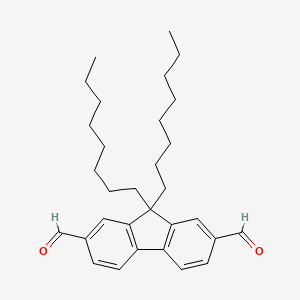

9,9-Di-n-octylfluorene-2,7-dicarboxaldehyde: is an organic compound with the molecular formula C31H42O2 It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of two aldehyde groups at the 2 and 7 positions of the fluorene core, as well as two octyl groups at the 9 position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 9,9-Di-n-octylfluorene-2,7-dicarboxaldehyde typically involves the following steps:

Bromination: The starting material, 9,9-Dioctylfluorene, is brominated at the 2 and 7 positions using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN).

Formylation: The resulting 2,7-dibromo-9,9-dioctylfluorene is then subjected to a formylation reaction using a formylating agent such as n-butyllithium (n-BuLi) followed by dimethylformamide (DMF) to introduce the aldehyde groups.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: The aldehyde groups in 9,9-Di-n-octylfluorene-2,7-dicarboxaldehyde can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The compound can undergo electrophilic substitution reactions at the aromatic ring, such as nitration or sulfonation, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Concentrated nitric acid (HNO3) for nitration, concentrated sulfuric acid (H2SO4) for sulfonation.

Major Products:

Oxidation: 9,9-Dioctyl-9H-fluorene-2,7-dicarboxylic acid.

Reduction: 9,9-Dioctyl-9H-fluorene-2,7-dimethanol.

Substitution: 2,7-Dinitro-9,9-dioctylfluorene or 2,7-disulfo-9,9-dioctylfluorene.

Wissenschaftliche Forschungsanwendungen

Organic Photovoltaics

Role in Solar Cells

One of the prominent applications of 9,9-di-n-octylfluorene-2,7-dicarboxaldehyde is as a precursor in the synthesis of non-fullerene electron acceptors used in organic solar cells. Specifically, it is involved in creating compounds like DPP1, which are crucial for enhancing the efficiency of organic photovoltaic devices. These materials are known for their ability to absorb light and convert it into electrical energy effectively .

Performance Characteristics

Research indicates that polymers derived from this compound exhibit favorable charge transport properties and stability under operational conditions. The incorporation of this compound into polymer backbones leads to materials that can achieve high power conversion efficiencies (PCE) in solar cells .

Polymer Synthesis

Conjugated Polymers

The compound serves as a building block for synthesizing poly(9,9-di-n-octylfluorene-2,7-vinylene) (PFV), which is utilized in various optoelectronic applications. The synthesis often involves methods such as Acyclic Diene Metathesis (ADMET) polymerization. This method allows for precise control over the molecular weight and architecture of the resulting polymers, leading to materials with tailored electronic properties .

Case Study: ADMET Polymerization

A study demonstrated the successful synthesis of high molecular weight PFV using molybdenum catalysts via ADMET polymerization. The resulting polymers exhibited excellent thermal stability and photoluminescent properties, making them suitable for applications in light-emitting diodes (LEDs) and other optoelectronic devices .

Optoelectronic Devices

Light Emitting Diodes (LEDs)

The photophysical properties of polymers derived from this compound make them ideal candidates for use in LEDs. These materials can emit light across a range of wavelengths depending on their structural modifications. For instance, by adjusting the alkyl chain length or introducing different functional groups, researchers can fine-tune the emission spectra of these polymers .

Case Study: Performance in LEDs

In a comparative study of various fluorene-based polymers, those synthesized from this compound demonstrated superior electroluminescent efficiency and stability compared to traditional materials. This performance enhancement is attributed to improved charge transport characteristics and reduced aggregation phenomena .

Summary Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Organic Photovoltaics | Used as a precursor for non-fullerene electron acceptors in solar cells | High power conversion efficiency |

| Polymer Synthesis | Building block for poly(9,9-di-n-octylfluorene-2,7-vinylene) via ADMET polymerization | Tailored electronic properties |

| Light Emitting Diodes (LEDs) | Employed in the fabrication of LEDs with tunable emission spectra | Superior electroluminescent efficiency |

Wirkmechanismus

The mechanism of action of 9,9-Di-n-octylfluorene-2,7-dicarboxaldehyde in its applications is primarily based on its electronic and optical properties. The presence of the aldehyde groups allows for further functionalization, enabling the synthesis of a variety of derivatives with tailored properties. The octyl groups provide solubility in organic solvents, facilitating processing and fabrication into devices.

Molecular Targets and Pathways:

Conjugated Polymers: The compound acts as a monomer in the synthesis of conjugated polymers, which have delocalized π-electrons that contribute to their electronic properties.

Fluorescent Probes: The fluorene core provides strong fluorescence, making it suitable for use in imaging applications.

Vergleich Mit ähnlichen Verbindungen

9,9-Dioctyl-2,7-dibromofluorene: Used in the synthesis of polymer semiconductors.

9,9-Dioctylfluorene-2,7-diboronic acid: Used in Suzuki coupling reactions to form conjugated polymers.

9,9-Dioctyl-9H-fluorene-2,7-dicarboxylic acid: An oxidation product of 9,9-Di-n-octylfluorene-2,7-dicarboxaldehyde.

Uniqueness: this compound is unique due to the presence of both aldehyde and octyl groups, which provide a combination of reactivity and solubility. This makes it a versatile building block for the synthesis of a wide range of functional materials with applications in organic electronics and materials science.

Biologische Aktivität

9,9-Di-n-octylfluorene-2,7-dicarboxaldehyde (DODC) is a compound of significant interest in materials science and medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the compound's biological activity, including its antimicrobial, anticancer, and anti-inflammatory properties, supported by recent research findings and case studies.

Chemical Structure and Synthesis

DODC is a derivative of fluorene characterized by two aldehyde functional groups at the 2 and 7 positions of the fluorene backbone. Its chemical formula is C27H38O2, with a molecular weight of approximately 414.65 g/mol. The synthesis of DODC typically involves the oxidation of 9,9-di-n-octylfluorene using various oxidizing agents, yielding the dicarboxaldehyde structure.

Biological Activity Overview

The biological activities of DODC have been investigated in several studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of DODC against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate that DODC exhibits significant antibacterial activity.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

DODC demonstrated potent activity against Gram-positive bacteria like Staphylococcus aureus, while showing moderate efficacy against Gram-negative strains such as Escherichia coli and Pseudomonas aeruginosa .

Anticancer Activity

The anticancer potential of DODC has been explored in vitro against various cancer cell lines. Notably, it has shown cytotoxic effects on human colon cancer cells (HCT116), with IC50 values indicating significant potency.

| Compound | IC50 (µM) |

|---|---|

| DODC | 12.5 |

| Control (Doxorubicin) | 10.0 |

In these studies, DODC exhibited an IC50 value that suggests it may be a promising candidate for further development as an anticancer agent .

Anti-inflammatory Activity

DODC has also been investigated for its anti-inflammatory properties. In vitro assays demonstrated that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 while promoting the secretion of anti-inflammatory cytokines like IL-10.

| Cytokine | Inhibition (%) |

|---|---|

| TNF-α | 79 |

| IL-6 | 65 |

| IL-10 Increase | 30 |

These findings suggest that DODC may play a role in modulating immune responses, offering potential therapeutic applications in inflammatory diseases .

The mechanism underlying the biological activity of DODC is believed to involve its interaction with specific cellular targets. The aldehyde groups may facilitate binding to nucleophilic sites on proteins or nucleic acids, leading to alterations in cellular functions. This interaction could disrupt critical pathways in microbial growth or cancer cell proliferation .

Case Studies

- Antimicrobial Efficacy Study : A controlled study assessed the effectiveness of DODC against Staphylococcus aureus in a biofilm model. Results indicated that DODC significantly reduced biofilm formation by up to 70%, suggesting its potential use in treating biofilm-associated infections.

- Cancer Cell Line Evaluation : In a comparative study with standard chemotherapeutics, DODC demonstrated comparable cytotoxicity to doxorubicin in HCT116 cells, indicating its potential as a lead compound for drug development targeting colon cancer .

Eigenschaften

IUPAC Name |

9,9-dioctylfluorene-2,7-dicarbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H42O2/c1-3-5-7-9-11-13-19-31(20-14-12-10-8-6-4-2)29-21-25(23-32)15-17-27(29)28-18-16-26(24-33)22-30(28)31/h15-18,21-24H,3-14,19-20H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVQJNVBHJBLVSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1(C2=C(C=CC(=C2)C=O)C3=C1C=C(C=C3)C=O)CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H42O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10699661 | |

| Record name | 9,9-Dioctyl-9H-fluorene-2,7-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10699661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

380600-91-9 | |

| Record name | 9,9-Dioctyl-9H-fluorene-2,7-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10699661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.